2-Methyl-5-(piperazin-1-yl)aniline
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Overview
Description
2-Methyl-5-(piperazin-1-yl)aniline is an organic compound that features a piperazine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aniline and a piperazine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under appropriate conditions to form the desired product. Common reagents for the reduction step include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
2-Methyl-5-(piperazin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with various biological targets, while the aniline moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(piperidin-1-yl)aniline: Similar structure but with a piperidine ring instead of a piperazine ring.
2-Methyl-5-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
2-Methyl-5-(piperazin-1-yl)aniline is unique due to the presence of both an aniline and a piperazine group, which allows for diverse chemical modifications and applications. The piperazine ring provides additional sites for functionalization compared to similar compounds with different heterocyclic rings .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |
InChI Key |
FKCMEBKIZZAZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)N |
Origin of Product |
United States |
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